![molecular formula C9H15Br6O3Sb B087687 Stibine, tris(2,3-dibromopropoxy)- CAS No. 13433-92-6](/img/structure/B87687.png)
Stibine, tris(2,3-dibromopropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine, tris(2,3-dibromopropoxy)-, also known as TDBP-Stibine, is an organometallic compound that has recently gained attention in scientific research. This compound is a derivative of stibine, which is a toxic gas that is highly reactive with other chemicals. TDBP-Stibine, on the other hand, is a stable compound that can be synthesized and used for various applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of Stibine, tris(2,3-dibromopropoxy)- involves the binding of the compound to metal ions in the body. This binding can result in the inhibition of certain biological processes, such as the growth of cancer cells. Stibine, tris(2,3-dibromopropoxy)- has also been shown to interact with enzymes and to alter their activity, which can have implications for the development of new drugs.
Biochemical and Physiological Effects
Stibine, tris(2,3-dibromopropoxy)- has been shown to have various biochemical and physiological effects on the body. This compound can interact with metal ions and enzymes, which can result in changes in cellular processes. Additionally, Stibine, tris(2,3-dibromopropoxy)- has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Stibine, tris(2,3-dibromopropoxy)- in lab experiments is its stability. Unlike stibine, which is a toxic gas that is highly reactive, Stibine, tris(2,3-dibromopropoxy)- is a stable compound that can be synthesized and used in experiments without the need for special equipment. However, one limitation of using Stibine, tris(2,3-dibromopropoxy)- is its specificity. This compound only interacts with certain metal ions and enzymes, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Stibine, tris(2,3-dibromopropoxy)- in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Stibine, tris(2,3-dibromopropoxy)- has been shown to have anti-cancer properties and could be used as a starting point for the development of new drugs. Additionally, Stibine, tris(2,3-dibromopropoxy)- could be used to study the role of metal ions in biological systems and to investigate the mechanism of action of certain enzymes.
Synthesemethoden
The synthesis of Stibine, tris(2,3-dibromopropoxy)- involves the reaction of stibine with 2,3-dibromopropanol in the presence of a catalyst. This reaction results in the formation of a stable compound that can be purified and used for further experiments. The synthesis method of Stibine, tris(2,3-dibromopropoxy)- is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Stibine, tris(2,3-dibromopropoxy)- has been used in various scientific research applications, including the development of new drugs and the study of biological processes. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, Stibine, tris(2,3-dibromopropoxy)- has been used to study the role of metal ions in biological systems and to investigate the mechanism of action of certain enzymes.
Eigenschaften
CAS-Nummer |
13433-92-6 |
---|---|
Molekularformel |
C9H15Br6O3Sb |
Molekulargewicht |
772.4 g/mol |
IUPAC-Name |
tris(2,3-dibromopropyl) stiborite |
InChI |
InChI=1S/3C3H5Br2O.Sb/c3*4-1-3(5)2-6;/h3*3H,1-2H2;/q3*-1;+3 |
InChI-Schlüssel |
KMMOZDQBKRQNKO-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
Kanonische SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
Andere CAS-Nummern |
13433-92-6 |
Synonyme |
tris(2,3-dibromopropyl) antimonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.